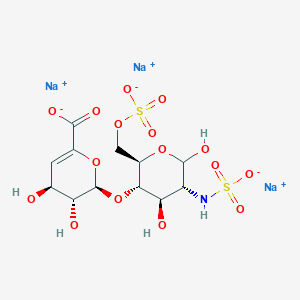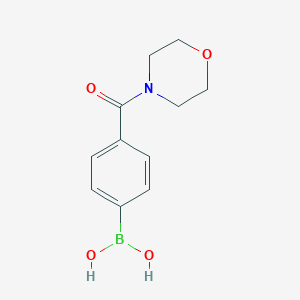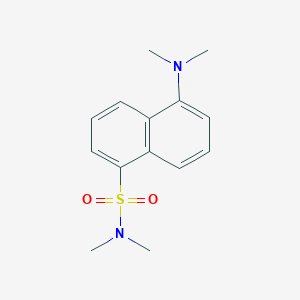
3-(Benzyloxy)benzoesäure
Übersicht
Beschreibung
3-(Benzyloxy)benzoic acid, also known as 3-BBA, is a white crystalline solid compound with a molecular formula of C14H12O3. It is a derivative of benzoic acid and is widely used in various scientific research applications. 3-BBA is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a catalyst in catalytic reactions, and as an inhibitor in biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Zwischenprodukt
3-(Benzyloxy)benzoesäure wird als pharmazeutisches Zwischenprodukt verwendet . Ein Zwischenprodukt in der Pharmaindustrie ist eine Substanz, die in den mittleren Schritten der Synthese eines pharmazeutischen Wirkstoffs (API) hergestellt wird und dann zur Herstellung des endgültigen API verwendet wird.
Synthese von Chromanderivaten
Im Kontext von Studien zu Chromanderivaten als Inhibitoren der Salicylat-Synthase aus M. tuberculosis wurde eine neue Verbindung aus der Cyclisierung von 3-(Propargyloxy)-5-benzyloxy-benzoesäuremethylester isoliert . Chroman ist ein bicyclisches Gerüst, das in einer Vielzahl von bioaktiven Naturprodukten und synthetischen Verbindungen vorkommt, die Antitumor-, entzündungshemmende, antivirale, antiprotozoale und antimikrobielle Wirkungen zeigen .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that benzylic compounds are generally reactive towards free radicals . The compound may also have an impact on the respiratory system .
Mode of Action
Benzylic compounds are known to show enhanced reactivity due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)benzoic acid might interact with its targets through a similar mechanism.
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions convert electron-withdrawing functions into electron-donating amino and alkyl groups .
Result of Action
It’s known that benzylic compounds can undergo oxidation and reduction reactions, which may result in changes at the molecular level .
Action Environment
The action of 3-(Benzyloxy)benzoic acid can be influenced by various environmental factors. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound . Additionally, the compound is insoluble in water , which could influence its action, efficacy, and stability in aqueous environments.
Biochemische Analyse
Biochemical Properties
It is known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interactions of 3-(Benzyloxy)benzoic acid with enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzylic compounds are known to typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(Benzyloxy)benzoic acid could potentially interact with biomolecules through similar mechanisms.
Metabolic Pathways
Benzoic acid derivatives are known to be involved in various metabolic pathways .
Eigenschaften
IUPAC Name |
3-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISXCTKEQYOZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309240 | |
| Record name | 3-(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69026-14-8 | |
| Record name | 69026-14-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)







![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)

